N'-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA is a complex organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA typically involves the reaction of 2-methoxyaniline with a suitable isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the formation of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter cellular signaling pathways. The presence of the thiourea group allows for strong binding to various biological macromolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- N-(2,2,2-TRICHLORO-1-(((2-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)PENTANAMIDE
Uniqueness
N’-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyaniline and dimethylpropyl groups enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-[(2-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S2/c1-21(2,13-22-19(28)24-15-9-5-7-11-17(15)26-3)14-23-20(29)25-16-10-6-8-12-18(16)27-4/h5-12H,13-14H2,1-4H3,(H2,22,24,28)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKENPSOHICOTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=S)NC1=CC=CC=C1OC)CNC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.